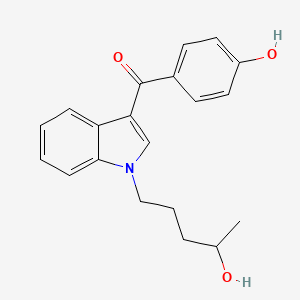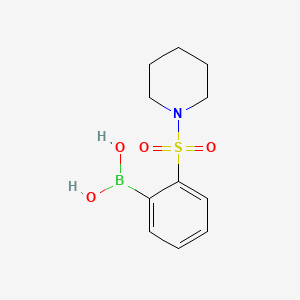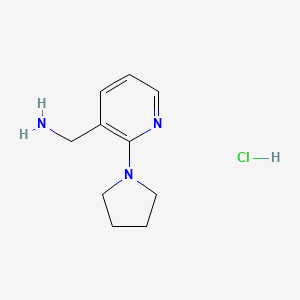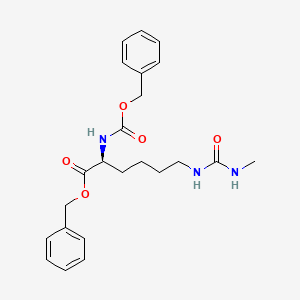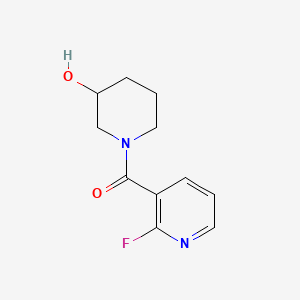
(2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Crystallography and Structural Analysis
Crystal Structure Analysis : The study of crystal structures is fundamental to understanding the molecular arrangement and interactions within compounds. For instance, the crystal structure of adducts like (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone shows specific dihedral angles and intermolecular hydrogen bonding, which are crucial for understanding compound stability and reactivity (Revathi et al., 2015). Similar structural analyses provide insights into how modifications in the chemical structure can influence physical and chemical properties.
Drug Design and Synthesis
Synthesis of BACE1 Inhibitors : Efficient synthesis methods have been developed for compounds like 2-amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one, showing potential as BACE1 inhibitors for Alzheimer's Disease treatment (Zhou, Malamas, & Robichaud, 2009). Such studies are critical for developing new therapeutic agents targeting neurodegenerative diseases.
Development of CH24H Inhibitors : The discovery of soticlestat, a potent inhibitor for cholesterol 24-hydroxylase (CH24H), showcases the application of chemical compounds in drug discovery. Soticlestat has advanced into clinical trials for treating epilepsy syndromes, demonstrating the potential of chemical compounds in therapeutic development (Koike et al., 2021).
Biological Activity Studies
Antifungal Activity : Research on compounds like (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives shows significant antifungal activity, highlighting the importance of chemical compounds in developing new antimicrobial agents (Lv et al., 2013).
Nonlinear Optical Properties : The study of nonlinear optical (NLO) properties in compounds like (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone contributes to the development of materials with potential applications in photonics and optoelectronics (Revathi et al., 2018).
Propiedades
IUPAC Name |
(2-fluoropyridin-3-yl)-(3-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-10-9(4-1-5-13-10)11(16)14-6-2-3-8(15)7-14/h1,4-5,8,15H,2-3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCSTUJFJZSDMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(N=CC=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B591489.png)
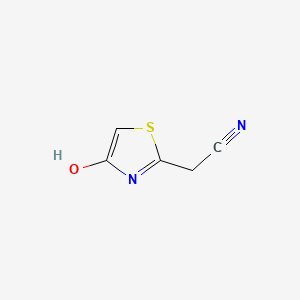
![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate](/img/structure/B591493.png)
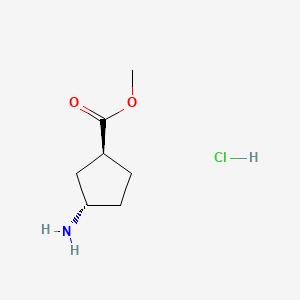
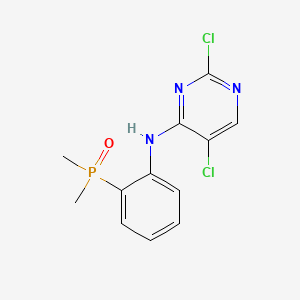
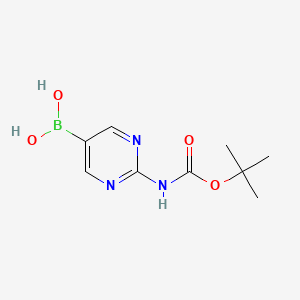
![(2-[1,2,4]Triazol-1-yl-phenyl)methanol](/img/structure/B591502.png)
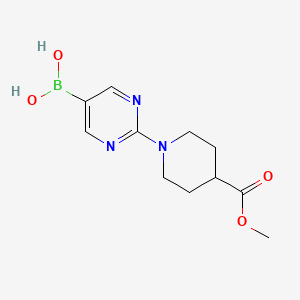
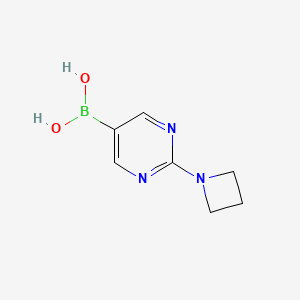
![3-Amino-7,7a-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B591505.png)
